(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester
CAS No.: 448212-00-8
Cat. No.: VC7216550
Molecular Formula: C12H21BO4
Molecular Weight: 240.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 448212-00-8 |
|---|---|
| Molecular Formula | C12H21BO4 |
| Molecular Weight | 240.11 |
| IUPAC Name | ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate |
| Standard InChI | InChI=1S/C12H21BO4/c1-7-15-10(14)8-9(2)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3/b9-8+ |
| Standard InChI Key | DFGFDUCQEBGHBQ-CMDGGOBGSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OCC)C |
Introduction
Chemical Structure and Fundamental Properties
The IUPAC name of this compound is ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate, reflecting its esterified boronic acid backbone and stereospecific (Z)-configuration. The molecular structure integrates a pinacol boronate group, which stabilizes the boron atom through chelation, and an ethoxy-oxobutene chain that contributes to its electrophilic character .
Table 1: Key Chemical Properties
The (Z)-stereochemistry is critical for its reactivity, as the spatial arrangement of substituents influences regioselectivity in cross-coupling reactions. The pinacol ester group () enhances boron’s electrophilicity while preventing hydrolysis, a common issue with unprotected boronic acids .
Synthesis and Preparation
The synthesis of (Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester typically proceeds via a two-step process:
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Formation of the Boronic Acid Intermediate: (Z)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-butenoic acid is generated through a palladium-catalyzed borylation of the corresponding halide or triflate precursor.
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Esterification: The intermediate reacts with ethanol under acidic conditions to yield the final ethyl ester.
Table 2: Representative Synthesis Conditions
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | Pd(PPh) | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 60–80°C | |
| Yield | 70–85% |
The reaction is conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of the boron center. Post-synthesis purification involves column chromatography or recrystallization to achieve >95% purity .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound serves as a key partner in Suzuki-Miyaura reactions, facilitating carbon-carbon bond formation between aryl halides and boronic esters. Its pinacol group enhances stability, enabling reactions in aqueous or protic solvents. For example, coupling with 4-bromoanisole produces biaryl structures central to pharmaceutical agents:
The (Z)-configuration ensures minimal steric hindrance, improving reaction efficiency.
Stock solutions should avoid repeated freeze-thaw cycles to prevent degradation. For long-term storage, aliquoting into single-use vials is advised .
Future Research Directions
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Expanding Cross-Coupling Applications: Investigating its use in photoredox or electrochemical couplings.
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Biological Activity Profiling: Screening against enzyme targets to identify therapeutic potential.
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Formulation Optimization: Developing lyophilized or nanoparticle-encapsulated forms for enhanced stability.
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